molecular formula C19H27N3O2 B1227396 4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester

4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester

Cat. No. B1227396
M. Wt: 329.4 g/mol
InChI Key: LMUYWIWNNMDOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester is an aminoquinoline.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The compound's ring structure, significant in drug compounds, can be prepared in steps from ethyl 2-(2-fluorobenzoyl)acetate. This process involves the treatment with N,N-dimethylformamide dimethyl acetal followed by a tandem addition-elimination-SNAr reaction with primary amines (Bunce, Lee, & Grant, 2011).

Pharmacological Research

  • Antioxidant and Antibacterial Properties : Phenolic esters and amides of a similar quinoline carboxylic acid show potential antioxidant and antibacterial properties. These derivatives exhibit chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. They also demonstrate potency against various bacteria (Shankerrao, Bodke, & Mety, 2013).

Large-Scale Manufacturing and Intermediates

  • Manufacturing Feasibility : A short and efficient synthesis approach suitable for large-scale manufacturing of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, is discussed, showcasing the practicality in industrial contexts (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Biochemical Studies

  • Cytotoxic Properties : Some derivatives of benzo[b][1,6]naphthyridines, related to quinoline carboxylic acids, have shown potent cytotoxic properties against various cancer cell lines, highlighting the potential for development in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

Product Name

4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-[3-(dimethylamino)propylamino]-7,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)13(2)8-9-15(17)18(16)20-10-7-11-22(4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,20,21)

InChI Key

LMUYWIWNNMDOGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCCN(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester
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